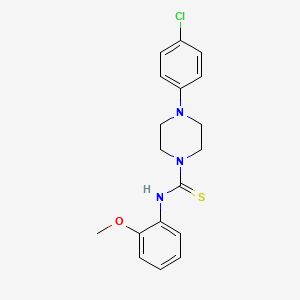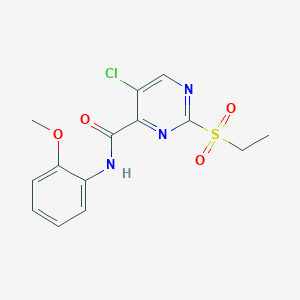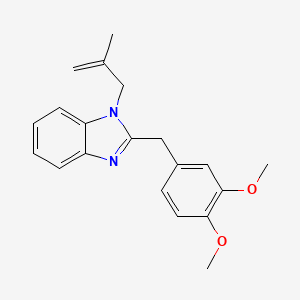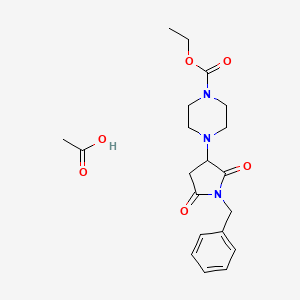
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
説明
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonergic system in the brain. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase locomotor activity, induce hyperthermia, and alter sleep patterns in animal models. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been shown to have an anxiogenic effect, which means it increases anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its ability to selectively activate the serotonergic system in the brain. This allows researchers to study the specific role of serotonin in different physiological and behavioral processes. However, one limitation of using 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its potential to produce side effects such as hyperthermia and anxiety-like behavior, which can confound the results of experiments.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One direction is to investigate the role of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in the regulation of appetite and food intake. Another direction is to study the effect of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide on the serotonergic system in different brain regions and how this affects behavior. Additionally, future research could investigate the potential therapeutic applications of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that has been widely used in scientific research to study the serotonergic system in the brain. Its unique chemical structure and properties have made it a valuable tool for investigating the role of serotonin in different physiological and behavioral processes. While 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has advantages for lab experiments, it also has limitations due to its potential side effects. Future research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide could lead to a better understanding of the serotonergic system and its role in health and disease.
科学的研究の応用
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been used in scientific research as a tool to study the serotonergic system in the brain. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been used to investigate the role of serotonin in the regulation of body temperature, sleep, and appetite.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-23-17-5-3-2-4-16(17)20-18(24)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYPBYMWMKSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![N-[4-(allyloxy)-2-bromo-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4239936.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4239947.png)

![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)

![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)

![1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4239977.png)
![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239982.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)